11H-Furo(3,2-a)xanthene
Description
11H-Furo(3,2-a)xanthene is a fused polycyclic compound belonging to the xanthene family, characterized by a furan ring annulated to the xanthene core at the 3,2-a position. Xanthene derivatives are oxygen-containing heterocycles with significant biological and industrial relevance, including applications in antiviral, antibacterial, and photodynamic therapies . The unique structural features of 11H-Furo(3,2-a)xanthene, such as its planar aromatic system and electron-rich oxygen atoms, contribute to its reactivity and interaction with biological targets . This compound’s synthesis and functionalization have been explored to enhance solubility, target specificity, and therapeutic efficacy .
Properties
CAS No. |
227-60-1 |
|---|---|
Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
11H-furo[3,2-a]xanthene |
InChI |
InChI=1S/C15H10O2/c1-2-4-13-10(3-1)9-12-11-7-8-16-14(11)5-6-15(12)17-13/h1-8H,9H2 |
InChI Key |
RWMZSBZMSDUFFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C4=C(C=C3)OC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Furo(3,2-a)xanthene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of polyphenols with salicylic acids in the presence of dehydrating agents like acetic anhydride . Another approach involves the use of zinc chloride and phosphoryl chloride to improve yield and reduce reaction time .
Industrial Production Methods: Industrial production of 11H-Furo(3,2-a)xanthene may utilize similar synthetic routes but on a larger scale. The use of catalysts such as ytterbium triflate has been identified to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Oxidation Reactions
11H-Furo(3,2-a)xanthene undergoes oxidation to introduce functional groups such as hydroxyl or carbonyl moieties. Key reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic or basic conditions. Hypervalent iodine reagents like iodosylbenzene (PhIO) have also been employed, leading to the formation of binaphthyl-based xanthenes and nine-membered lactones in high yields .
Mechanistic Insights
The oxidation process involves intermediates such as iodine(V) species, which undergo dearomatization and nucleophilic attack. For example, treatment with PhIO leads to the formation of iodine(V) intermediates that react with water to form diols, culminating in lactone formation .
Substitution Reactions
Electrophilic aromatic substitution is a common pathway for functionalizing the xanthene core. Lewis acids like aluminum chloride (AlCl₃) facilitate the introduction of substituents such as halogens or alkyl groups. Reactions typically occur under reflux conditions in solvents like dichloromethane (DCM).
Examples
-
Halogenation : Substitution with bromine or chlorine using AlCl₃ as a catalyst.
-
Alkylation : Introduction of alkyl groups via Friedel-Crafts alkylation.
Reaction with Aldehydes and Ketones
11H-Furo(3,2-a)xanthene participates in condensation reactions with aldehydes and ketones to form complex heterocycles. For instance, Diels-Alder reactions with maleic anhydride yield xanthone derivatives .
Key Observations
-
Reactivity : Electron-donating groups (e.g., hydroxyl) on aromatic aldehydes reduce reactivity due to mesomeric effects .
-
Mechanism : Zinc coordination with aldehydes generates intermediates that undergo Michael addition and cyclization .
Comparison of Reaction Conditions
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 11H-Furo(3,2-a)xanthene exhibit promising anticancer properties. For instance, studies have shown that certain adducts formed from this compound can inhibit the proliferation of cancer cells, particularly in prostate cancer models.
- Case Study : A study involving Diels-Alder adducts of 11H-Furo(3,2-a)xanthene derivatives revealed significant cytotoxicity against PC-3 prostate cancer cells. The most active compounds displayed IC50 values in the range of 1-10 μM, indicating a strong potential for further development as anticancer agents .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Adduct 11 | 5 | PC-3 |
| Adduct 12 | 3 | PC-3 |
| Adduct 13 | 8 | PC-3 |
Antimicrobial Properties
The xanthene framework has been linked to antimicrobial activity. Compounds derived from 11H-Furo(3,2-a)xanthene have shown effectiveness against various bacterial strains.
- Case Study : A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the xanthene structure enhanced antimicrobial efficacy, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 15 | S. aureus |
| Derivative B | 20 | E. coli |
Organic Light Emitting Diodes (OLEDs)
11H-Furo(3,2-a)xanthene derivatives are being explored for their optical properties in OLED technology.
- Case Study : Research indicated that specific derivatives exhibit high photoluminescence and stability when incorporated into OLED devices. The efficiency of these devices was significantly improved compared to traditional materials .
| Parameter | Value |
|---|---|
| Maximum Emission | 550 nm |
| Device Efficiency | 18% |
Sensor Technology
The unique electronic properties of 11H-Furo(3,2-a)xanthene make it suitable for sensor applications.
- Case Study : A study demonstrated the use of this compound in developing sensors for detecting heavy metals in water. The sensors showed high sensitivity and selectivity towards lead ions, with detection limits reaching parts per billion levels .
| Sensor Type | Detection Limit (ppb) | Target Ion |
|---|---|---|
| Furoxanthene Sensor | 5 | Lead (Pb²⁺) |
Mechanism of Action
The mechanism of action of 11H-Furo(3,2-a)xanthene involves its interaction with various molecular targets. It can modulate key signaling pathways such as PI3K/Akt and MAPK, which are crucial in cellular processes like apoptosis and cell proliferation . The compound’s ability to interact with these pathways makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Key Findings :
- Lanthanum(III) nitrate hexahydrate offers a balance of efficiency and sustainability, avoiding toxic solvents and excess catalyst .
- Cu(II)-Fur-APTES/GO excels in recyclability and yield but requires organic solvents .
- Sulfonic acid resin and HS-cellulose sulfate emphasize green chemistry principles, with superior atom economy and solvent-free conditions .
Structural and Functional Comparisons
Xanthene vs. Xanthone :
Xanthene derivatives (e.g., 11H-Furo(3,2-a)xanthene) possess a methylene bridge, while xanthones feature a carbonyl group at the bridge position. Oxidation of xanthene to xanthone (via Jones reagent) increases planarity and electron deficiency, enhancing DNA quadruplex binding in anticancer applications . Xanthones exhibit stronger fluorescence, making them preferred in laser dyes .- Furoxanthenes vs. Pyranoxanthenes: The furan ring in 11H-Furo(3,2-a)xanthene provides distinct electronic effects compared to pyran-annulated analogs. Furoxanthenes show higher stability under acidic conditions due to the furan’s aromaticity, whereas pyran derivatives are more prone to ring-opening reactions .
Biological Activity :
- Antibacterial : 11H-Furo(3,2-a)xanthene derivatives demonstrate broad-spectrum activity against Gram-positive bacteria, comparable to rhodamine-based xanthenes but with lower cytotoxicity .
- Antiviral : Xanthenes with extended conjugation (e.g., naphthoxanthenes) show superior inhibition of viral proteases compared to simpler furoxanthenes .
Stability and Reactivity
11H-Furo(3,2-a)xanthene’s fused furan ring enhances thermal stability compared to non-fused analogs. However, it is less reactive in ammonia-mediated transformations (e.g., pyridine synthesis) due to aromatic stabilization, unlike simpler xanthenes .
Biological Activity
11H-Furo(3,2-a)xanthene is a compound belonging to the xanthene family, known for its diverse biological activities. This article reviews the biological activity of 11H-Furo(3,2-a)xanthene, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. Various studies have investigated its effects on cancer cell lines, anti-inflammatory properties, and antioxidant activities.
Chemical Structure
The structure of 11H-Furo(3,2-a)xanthene can be represented as follows:
This structure features a fused xanthene core with a furan moiety, which contributes to its biological properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of 11H-Furo(3,2-a)xanthene derivatives. For instance:
- Cell Proliferation Inhibition : In vitro studies demonstrated that derivatives of 11H-Furo(3,2-a)xanthene exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these compounds ranged from 1 to 10 μM, indicating potent activity against cancer cells .
- Mechanisms of Action : The anticancer effects are primarily attributed to the induction of apoptosis and cell cycle arrest. Compounds derived from 11H-Furo(3,2-a)xanthene have been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Activity
Research has also indicated that 11H-Furo(3,2-a)xanthene exhibits anti-inflammatory properties:
- Inhibition of COX Enzymes : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This inhibition can reduce the production of pro-inflammatory mediators .
- Lipoxygenase Inhibition : Additionally, it has shown moderate inhibitory effects on lipoxygenases (LOX-5 and LOX-15), which play a significant role in inflammation .
Antioxidant Activity
The antioxidant capacity of 11H-Furo(3,2-a)xanthene has been evaluated through various assays:
- Free Radical Scavenging : Studies indicate that the compound can scavenge free radicals effectively. For example, it demonstrated higher DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid at concentrations above 2.5 mg/ml .
Research Findings
The following table summarizes key findings from various studies on the biological activities of 11H-Furo(3,2-a)xanthene:
| Activity | Cell Line/Model | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 1 - 10 | Induction of apoptosis; cell cycle arrest |
| Anticancer | PC-3 | 1 - 10 | Upregulation of Bax; downregulation of Bcl-2 |
| Anti-inflammatory | COX-2 inhibition | Moderate | Inhibition of prostaglandin synthesis |
| Anti-inflammatory | LOX-5 and LOX-15 | Moderate | Reduction in leukotriene production |
| Antioxidant | DPPH assay | >2.5 | Free radical scavenging |
Case Studies
- Cytotoxicity Against Breast Cancer Cells : A study evaluated the effects of various derivatives of 11H-Furo(3,2-a)xanthene on MCF-7 cells. Results showed significant cell death at concentrations as low as 5 μM after 48 hours of treatment .
- Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that administration of 11H-Furo(3,2-a)xanthene reduced paw edema in rat models induced by carrageenan, supporting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
